
2-(2-chloro-6-fluorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It includes a chloro-fluorophenyl group, a methyl-imidazol-2-ylsulfonyl group, and a piperidin-1-yl ethanone group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a well-studied area of chemistry . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The carbonyl group is attached to an aromatic ring, which is a characteristic of aromatic ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an aromatic ketone, it likely has properties typical of this class of compounds .科学的研究の応用
Synthesis and Biological Activity
Research on similar sulfonamide and amide derivatives incorporating imidazole moieties, such as in the work by Bhatt, Kant, and Singh (2016), involves the synthesis of bioactive molecules with potential antimicrobial, antifungal, and antimalarial activities. These studies highlight the importance of the structural components similar to the compound for developing therapeutic agents (Bhatt, R. Kant, R. Singh, 2016).
Chemical Synthesis Techniques
The development of enantioselective synthesis methods for complex molecules, as described by Liu et al. (2013), showcases the advanced synthetic strategies that could be applicable for constructing molecules like "2-(2-chloro-6-fluorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone." These methodologies are crucial for creating compounds with specific stereochemical configurations, essential for their biological activity (Liu et al., 2013).
Antimicrobial and Antifungal Applications
Studies on fluorinated benzothiazolo imidazole compounds, such as those by Sathe et al. (2011), demonstrate the antimycobacterial activity of chemically similar structures. These findings suggest that compounds with fluorophenyl, imidazolyl, and piperidinyl groups could serve as templates for designing new antimicrobial agents, highlighting the relevance of the core structure in antimicrobial efficacy (Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).
Antifungal and Antibacterial Properties
The synthesis and biological evaluation of novel compounds, such as those described by Pejchal, Pejchalová, and Růžičková (2015), further underscore the potential of fluorinated and sulfonamido-substituted compounds in developing antifungal and antibacterial agents. These studies provide a framework for assessing the biological activities of new chemical entities with structural similarities to "2-(2-chloro-6-fluorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone" (Pejchal, M. Pejchalová, Z. Růžičková, 2015).
作用機序
The mechanism of action of this compound would depend on its intended use. Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
The future directions for research on this compound could include further exploration of its biological activities and potential applications in drug development. Given the broad range of activities exhibited by imidazole derivatives, this compound could have potential uses in a variety of therapeutic areas .
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-21-10-7-20-17(21)26(24,25)12-5-8-22(9-6-12)16(23)11-13-14(18)3-2-4-15(13)19/h2-4,7,10,12H,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRSVDPBBPYFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

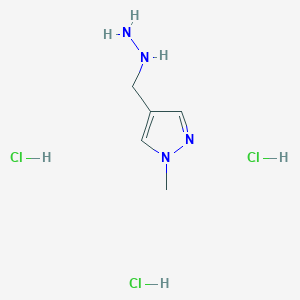
![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2686021.png)


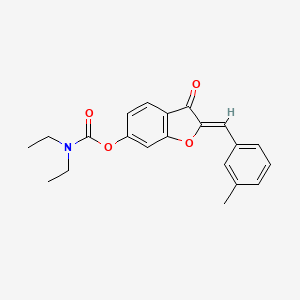

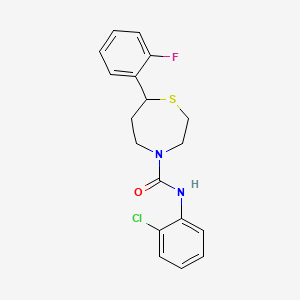
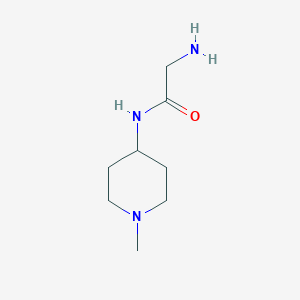
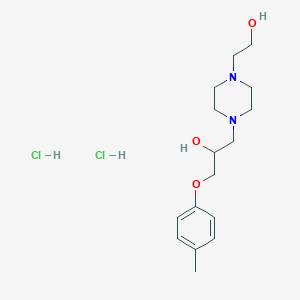
![N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2686032.png)
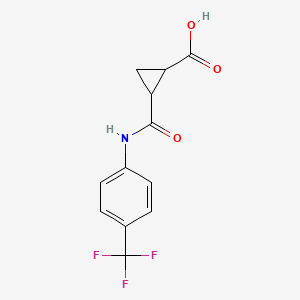
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)
![N-[2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2686041.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate](/img/structure/B2686042.png)